RI-STAD-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

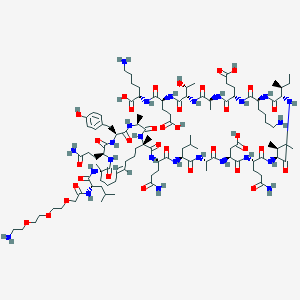

C109H181N25O35 |

|---|---|

Poids moléculaire |

2401.7 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C109H181N25O35/c1-15-60(7)86(102(160)122-68(27-21-25-45-110)93(151)120-70(36-41-83(141)142)92(150)116-63(10)90(148)132-88(65(12)135)104(162)123-71(37-42-84(143)144)94(152)124-74(105(163)164)28-22-26-46-111)131-103(161)87(61(8)16-2)130-97(155)69(33-38-79(113)137)121-100(158)78(56-85(145)146)125-89(147)62(9)117-98(156)75(53-58(3)4)126-95(153)72(34-39-80(114)138)128-106(165)108(13)43-23-19-17-18-20-24-44-109(14,134-101(159)76(54-59(5)6)119-82(140)57-169-52-51-168-50-49-167-48-47-112)107(166)129-73(35-40-81(115)139)96(154)127-77(55-66-29-31-67(136)32-30-66)99(157)118-64(11)91(149)133-108/h17-18,29-32,58-65,68-78,86-88,135-136H,15-16,19-28,33-57,110-112H2,1-14H3,(H2,113,137)(H2,114,138)(H2,115,139)(H,116,150)(H,117,156)(H,118,157)(H,119,140)(H,120,151)(H,121,158)(H,122,160)(H,123,162)(H,124,152)(H,125,147)(H,126,153)(H,127,154)(H,128,165)(H,129,166)(H,130,155)(H,131,161)(H,132,148)(H,133,149)(H,134,159)(H,141,142)(H,143,144)(H,145,146)(H,163,164)/b18-17+/t60-,61-,62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,86-,87-,88-,108-,109-/m0/s1 |

Clé InChI |

WOTZXRNNMJGKGI-SLSPEBCNSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@]1(CCC/C=C/CCC[C@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC2=CC=C(C=C2)O)CCC(=O)N)(C)NC(=O)[C@H](CC(C)C)NC(=O)COCCOCCOCCN)C |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C1(CCCC=CCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=C(C=C2)O)CCC(=O)N)(C)NC(=O)C(CC(C)C)NC(=O)COCCOCCOCCN)C |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of RI-STAD-2: A Technical Guide for Researchers

A deep dive into the core mechanics of a selective PKA-RI signaling disruptor, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, experimental validation, and potential therapeutic applications.

RI-STAD-2 is a synthetically engineered, high-affinity stapled peptide that serves as a potent and selective disruptor of the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). By mimicking the alpha-helical domain of AKAPs, this compound competitively binds to the dimerization/docking (D/D) domain of PKA-RI, effectively uncoupling the enzyme from its subcellular anchors. This disruption of PKA-RI localization is a critical tool for investigating the specific roles of type I PKA signaling in various cellular processes and holds therapeutic potential in diseases characterized by aberrant PKA signaling, such as certain cardiovascular conditions and cancers.[1]

Core Mechanism: Disrupting the PKA-RI/AKAP Complex

The central mechanism of this compound revolves around its ability to selectively interfere with the protein-protein interaction between PKA-RI and AKAPs. The inactive PKA holoenzyme is a tetramer consisting of two regulatory and two catalytic subunits. AKAPs act as scaffolding proteins that tether PKA to specific subcellular locations, thereby ensuring the specificity of downstream signaling events upon activation by cyclic AMP (cAMP).

This compound, a hydrocarbon-stapled peptide, is designed to be cell-permeable and conformationally locked into an alpha-helical structure that mimics the AKAP binding domain. This allows it to bind with high affinity to the hydrophobic groove on the D/D domain of the PKA-RI dimer, preventing the binding of native AKAPs. Consequently, PKA-RI is displaced from its anchored locations, leading to a delocalization of the type I PKA signaling complex and a subsequent attenuation of localized substrate phosphorylation.

Quantitative Data

The binding affinity and selectivity of this compound for the PKA regulatory subunits have been quantified using various biochemical assays, primarily fluorescence polarization.

| Parameter | PKA-RIα | PKA-RIβ | Assay Method | Reference |

| Dissociation Constant (Kd) | 6.2 nM | 12.1 nM | Fluorescence Polarization | [2] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of findings related to this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound for the PKA-RI subunits.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently tagged peptide (like this compound) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger PKA-RI protein, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light.

Protocol Outline:

-

Reagents:

-

Purified recombinant human PKA-RIα or PKA-RIβ protein.

-

Fluorescently labeled this compound (e.g., with FITC or TAMRA).

-

Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, pH 7.4).

-

Black, non-binding 384-well plates.

-

-

Procedure: a. Prepare a serial dilution of the PKA-RI protein in the assay buffer. b. Add a fixed, low nanomolar concentration of fluorescently labeled this compound to each well. c. Add the serially diluted PKA-RI protein to the wells. d. Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: a. The measured polarization values are plotted against the concentration of the PKA-RI protein. b. The data is fitted to a one-site binding equation to calculate the equilibrium dissociation constant (Kd).

Cell-Based FRET Assay for PKA Activity

To confirm the ability of this compound to disrupt PKA-RI signaling in a cellular context, a Förster Resonance Energy Transfer (FRET)-based biosensor can be utilized.

Principle: A genetically encoded biosensor, such as A-Kinase Activity Reporter (AKAR), is used. This biosensor consists of a PKA substrate and a phosphoamino-acid binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). When the substrate is not phosphorylated, the biosensor is in an "open" conformation, and FRET is low. Upon phosphorylation by PKA, the biosensor undergoes a conformational change, bringing the fluorescent proteins closer and increasing FRET. This compound should inhibit this FRET increase by preventing PKA from accessing the localized biosensor.

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., U2OS cells) in appropriate media.

-

Co-transfect the cells with plasmids encoding the AKAR biosensor and a specific AKAP to localize the sensor (e.g., AKAP-18RBS for RI-specific anchoring).

-

-

Treatment: a. Pre-incubate the transfected cells with a known concentration of this compound (e.g., 1 µM) or a scrambled control peptide for 1 hour.

-

Live-Cell Imaging: a. Mount the cells on a microscope suitable for live-cell imaging and FRET measurements. b. Acquire baseline FRET images. c. Stimulate the cells with an agonist that increases intracellular cAMP (e.g., 1 µM isoproterenol) to activate PKA. d. Acquire FRET images over a time course (e.g., every 10-15 seconds for several minutes).

-

Data Analysis: a. Quantify the change in the FRET ratio (e.g., YFP/CFP emission) over time. b. Compare the FRET response in cells treated with this compound to those treated with the control peptide. A significant reduction in the FRET response in the this compound treated cells indicates successful disruption of anchored PKA signaling.

Preclinical Applications and Future Directions

While the primary utility of this compound has been as a research tool to dissect the intricacies of PKA-RI signaling, its mechanism of action suggests potential therapeutic avenues. Aberrant PKA signaling is implicated in the pathophysiology of various diseases.

-

Cardiovascular Disease: Localized PKA signaling plays a critical role in cardiac myocyte function, and its dysregulation can contribute to conditions like cardiac hypertrophy. By selectively modulating PKA-RI signaling, this compound could offer a targeted approach to mitigate these pathological changes. However, specific in vivo studies with quantitative data on the effects of this compound in animal models of cardiac hypertrophy are needed to validate this potential.

-

Cancer: PKA signaling pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis. In certain cancers, the PKA-RIα subunit is overexpressed. Disrupting the localization and function of PKA-RI with molecules like this compound could represent a novel anti-cancer strategy. Further preclinical investigation using xenograft models is required to determine the in vivo efficacy and to quantify the extent of tumor growth inhibition.

Currently, there are no publicly available records of this compound being evaluated in clinical trials. The transition from a valuable research tool to a therapeutic candidate will necessitate comprehensive preclinical toxicology and efficacy studies in relevant animal models.

References

Unveiling the Molecular Disruptor: A Technical Guide to the RI-STAD-2 Principle of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principle of action for RI-STAD-2, a synthetic, cell-permeable stapled peptide designed as a selective disruptor of the A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) type I regulatory subunit (RI) interaction. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Principle: Selective Disruption of PKA Type I Signaling

This compound is a high-affinity interfering peptide that targets the regulatory subunit RI of protein kinase A (PKA).[1] Its fundamental principle of action is to competitively inhibit the binding of AKAPs to the dimerization and docking (D/D) domain of PKA-RI subunits.[1][2] By mimicking the α-helical domain of AKAPs, this compound physically occludes the interaction site on the PKA-RI D/D domain, thereby displacing AKAPs from the PKA type I holoenzyme.[1][2] This disruption leads to the delocalization of PKA type I, affecting the spatiotemporal regulation of its kinase activity and downstream signaling events.[1]

This targeted disruption allows for the specific investigation of cellular processes mediated by anchored PKA type I, making this compound a valuable tool in cardiovascular disease and cancer research.[1]

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key binding affinities and inhibitory concentrations.

| Binding Affinity (KD) | |

| Target | KD (nM) |

| PKA-RIα | 6.2[3] |

| PKA-RIβ | 12.1[3] |

| Competitive Inhibition | |

| Competitor | EC50 (µM) |

| Ht31 (against this compound binding to RIα) | 2.1[2] |

Visualizing the Mechanism and Experimental Workflow

To further elucidate the principle of action and its experimental validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

References

RI-STAD-2 as an AKAP Disruptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-Kinase Anchoring Proteins (AKAPs) are critical scaffolding proteins that compartmentalize Protein Kinase A (PKA) signaling, ensuring the specificity of downstream phosphorylation events. The disruption of AKAP-PKA interactions has emerged as a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders. This technical guide provides an in-depth overview of RI-STAD-2, a hydrocarbon-stapled peptide designed as a selective disruptor of the interaction between AKAPs and the type I regulatory subunits (RI) of PKA. This document details the mechanism of action of this compound, presents its quantitative binding affinities, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

The PKA-AKAP Signaling Pathway and its Disruption by this compound

The specificity of cellular signaling in response to cyclic AMP (cAMP) is largely governed by the subcellular localization of PKA, a process orchestrated by AKAPs.[1] PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[2] In its inactive state, the R-subunits bind to and inhibit the C-subunits.[1] Upon an increase in intracellular cAMP levels, cAMP binds to the R-subunits, causing a conformational change that leads to the release and activation of the C-subunits.[1]

AKAPs tether the PKA holoenzyme to specific subcellular locations, such as the plasma membrane, endoplasmic reticulum, and nucleus, by binding to the dimerization/docking (D/D) domain of the R-subunits.[3][4][5] This anchoring ensures that PKA is positioned in proximity to its specific substrates, thereby facilitating rapid and localized phosphorylation events upon cAMP stimulation.[2]

This compound is a conformationally constrained peptide that mimics the amphipathic α-helix of the AKAP binding domain.[6][7] By competitively binding to the D/D domain of the PKA RI subunits, this compound effectively displaces AKAPs, thereby disrupting the anchored PKA signaling complex.[6][7] This leads to the delocalization of PKA-RI, preventing its site-specific activation and subsequent phosphorylation of localized substrates.[6]

Quantitative Data: Binding Affinity and Selectivity of this compound

The efficacy of this compound as an AKAP disruptor is defined by its high binding affinity for the PKA RI subunits and its selectivity over the RII subunits. The following table summarizes the dissociation constants (Kd) for this compound with the different PKA regulatory subunit isoforms, as determined by fluorescence polarization assays.[6]

| PKA R-Subunit Isoform | Dissociation Constant (Kd) (nM) | Selectivity Ratio (Kd RII / Kd RIα) |

| RIα | 6.2 | - |

| RIβ | 12.1 | - |

| RIIα | 162 | 26.1 |

| RIIβ | 490 | 79.0 |

| Data sourced from Wang et al. (2015).[6] |

These data demonstrate that this compound binds to the RIα and RIβ isoforms with high nanomolar affinity.[6] Importantly, it exhibits a 26-fold and 79-fold lower affinity for the RIIα and RIIβ isoforms, respectively, highlighting its significant selectivity for the type I PKA regulatory subunits.[6]

Experimental Workflow for Characterization of AKAP Disruptors

The characterization of novel AKAP disruptors like this compound typically follows a multi-step experimental workflow. This process begins with in vitro binding assays to determine affinity and selectivity, followed by cellular assays to confirm target engagement and functional effects in a biological context.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) for Binding Affinity

This protocol is adapted from methodologies used to assess peptide-protein interactions.[8][9][10][11][12]

Objective: To determine the dissociation constant (Kd) of a fluorescently labeled this compound peptide to various PKA R-subunit isoforms.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC or TAMRA)

-

Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

-

FP Assay Buffer: 20 mM MOPS pH 7.0, 150 mM NaCl, 0.005% (v/v) CHAPS

-

Black, non-binding 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled this compound in DMSO and dilute to a working concentration of 0.5 nM in FP Assay Buffer.

-

Prepare serial dilutions of each PKA R-subunit isoform in FP Assay Buffer, starting from a high concentration (e.g., 5 µM) down to picomolar concentrations.

-

-

Assay Setup:

-

In a 384-well plate, add a constant volume of the 0.5 nM fluorescently labeled this compound solution to each well.

-

Add an equal volume of the serially diluted PKA R-subunit solutions to the wells.

-

Include control wells containing only the fluorescent peptide in buffer (for minimum polarization) and wells with the fluorescent peptide and the highest concentration of the R-subunit (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the PKA R-subunit concentration.

-

Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol is based on general procedures for analyzing peptide-protein interactions using Biacore systems.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and to calculate the dissociation constant (Kd), for the interaction between this compound and PKA R-subunits.

Materials:

-

Biacore instrument (e.g., Biacore 3000)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human PKA R-subunit isoforms

-

This compound peptide

-

Immobilization Buffer: 10 mM sodium acetate, pH 4.5

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20), pH 7.4

-

Regeneration Solution: 10 mM glycine-HCl, pH 2.5

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the PKA R-subunit (ligand) at a concentration of ~25 µg/mL in Immobilization Buffer to achieve the desired immobilization level (e.g., ~2500 Resonance Units, RU).

-

Deactivate the remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound (analyte) in Running Buffer, ranging from low nanomolar to micromolar concentrations.

-

Inject the this compound solutions over the immobilized PKA R-subunit surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow the dissociation to proceed by flowing Running Buffer over the surface for a defined dissociation time (e.g., 300 seconds).

-

Include a buffer-only injection as a blank for background subtraction.

-

-

Regeneration:

-

Inject the Regeneration Solution to remove the bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the blank sensorgram from the analyte sensorgrams.

-

Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

-

Biotin-Avidin Pulldown Assay for Intracellular Target Engagement

This protocol is a generalized procedure for assessing the binding of a biotinylated peptide to its target protein from cell lysates.[13][14][15][16]

Objective: To confirm that biotinylated this compound can enter cells and bind to endogenous PKA-RI subunits.

Materials:

-

Biotinylated this compound

-

Control (non-biotinylated or scrambled) peptide

-

Cell line expressing PKA-RI (e.g., MDA-MB-231)

-

Cell culture reagents

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer: PBS with 0.1% Tween-20

-

SDS-PAGE sample buffer

-

Primary antibodies against PKA-RIα and PKA-RIIα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with biotinylated this compound (e.g., 5 µM) or control peptide for a specified time (e.g., 12 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Pulldown:

-

Incubate a defined amount of cell lysate (e.g., 1 mg) with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Collect the beads using a magnetic stand or by centrifugation.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution and Western Blotting:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against PKA-RIα and PKA-RIIα.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound represents a significant advancement in the development of selective probes for studying PKA-RI signaling. Its high affinity and isoform selectivity make it a valuable tool for dissecting the specific roles of AKAP-anchored PKA-RI in various cellular processes. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other novel AKAP disruptors, from initial in vitro validation to the confirmation of their mechanism of action in a cellular context. The continued development and application of such targeted disruptors will undoubtedly enhance our understanding of compartmentalized signaling and may pave the way for new therapeutic interventions.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PKA-Type I Selective Constrained Peptide Disruptors of AKAP Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]

- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 14. apexbt.com [apexbt.com]

- 15. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to RI-STAD-2 in cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RI-STAD-2, a stapled peptide that acts as a selective disruptor of the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). This guide delves into the core aspects of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization and use in studying cAMP signaling pathways.

Introduction to this compound and its Role in cAMP Signaling

Cyclic AMP (cAMP) is a crucial second messenger that regulates a multitude of cellular processes through the activation of downstream effectors, most notably Protein Kinase A (PKA). The specificity of PKA signaling is achieved through its spatial and temporal regulation, which is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, thereby ensuring the phosphorylation of appropriate substrates in response to localized cAMP signals.

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. There are two major types of PKA, type I and type II, distinguished by their regulatory subunits (RIα, RIβ and RIIα, RIIβ, respectively). The interaction between the R subunits and AKAPs is a critical node for controlling PKA activity.

This compound is a synthetically constrained, cell-permeable peptide designed to selectively bind to the docking/dimerization (D/D) domain of the PKA type I regulatory subunits (RIα and RIβ).[1] By mimicking the amphipathic α-helix of AKAPs that binds to this domain, this compound competitively inhibits the PKA-RI:AKAP interaction. This disruption displaces type I PKA from its anchored locations, providing a powerful tool to investigate the specific roles of anchored PKA-RI signaling in various physiological and pathological processes.[1]

Quantitative Data

The binding affinity of this compound for the different PKA regulatory subunit isoforms has been quantified using fluorescence polarization assays. The dissociation constants (KD) are summarized in the table below. Lower KD values indicate higher binding affinity.

| Compound | PKA R-Subunit Isoform | Dissociation Constant (KD) (nM) | Reference |

| This compound | RIα | 6.2 | [2] |

| This compound | RIβ | 12.1 | [2] |

| This compound | RIIα | >10,000 | [2] |

| This compound | RIIβ | >10,000 | [2] |

Signaling Pathways and Mechanisms of Action

This compound functions by disrupting the scaffolding of type I PKA by AKAPs. This has significant implications for downstream signaling events that are dependent on the precise localization of PKA-RI.

Figure 1. Mechanism of action of this compound in the cAMP/PKA signaling pathway.

As depicted in Figure 1, extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. In the presence of AKAPs, this activation is localized. This compound competes with AKAPs for binding to PKA-RI, leading to the delocalization of type I PKA and altered phosphorylation of downstream substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize this compound.

Synthesis and Purification of this compound

This compound is a stapled peptide, and its synthesis involves solid-phase peptide synthesis (SPPS) followed by olefin metathesis to create the hydrocarbon staple.

Figure 2. General workflow for the synthesis and purification of this compound.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS):

-

The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.

-

Non-natural amino acids with alkenyl side chains are incorporated at specific positions to facilitate the stapling reaction.

-

-

On-Resin Ring-Closing Metathesis:

-

The resin-bound peptide is treated with a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) in an inert solvent like dichloromethane (DCM) to induce the formation of the hydrocarbon staple.

-

-

Cleavage and Deprotection:

-

The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

-

Purification:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

The identity and purity of the final product are confirmed by mass spectrometry (e.g., LC-MS).

-

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity of this compound to the PKA regulatory subunits. It relies on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate decreases, and the fluorescence polarization increases.

Figure 3. Workflow for the fluorescence polarization competition binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled peptide known to bind PKA-RI (e.g., FITC-labeled RIAD).

-

Prepare stock solutions of purified PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ).

-

Prepare a serial dilution of the unlabeled competitor, this compound.

-

Assay Buffer: A suitable buffer such as phosphate-buffered saline (PBS) with a small amount of surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.

-

-

Assay Setup (in a 384-well plate):

-

To each well, add a constant concentration of the fluorescently labeled peptide (e.g., 4 nM).

-

Add a constant concentration of the PKA R-subunit (e.g., a concentration that gives a significant polarization window).

-

Add varying concentrations of this compound.

-

Include controls for 0% inhibition (labeled peptide + R-subunit) and 100% inhibition (labeled peptide only).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Measurement:

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the labeled peptide).

-

The dissociation constant (KD) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and KD of the fluorescently labeled peptide.

-

Cell-Based PKA Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of PKA substrates in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T or a cell line relevant to the biological question) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-12 hours) to allow for cell penetration.

-

-

Stimulation of PKA Activity:

-

Stimulate the cells with a PKA activator, such as Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor), to increase intracellular cAMP levels.

-

-

Cell Lysis:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-VASP or a general anti-phospho-PKA substrate antibody).

-

Use a primary antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the phosphorylated protein signal to the total protein or loading control signal.

-

Plot the normalized signal against the concentration of this compound to determine its inhibitory effect on PKA-mediated phosphorylation.

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate that this compound disrupts the interaction between PKA-RI and an AKAP in cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells endogenously expressing or overexpressing a specific AKAP and PKA-RI.

-

Treat the cells with this compound or a control peptide.

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the AKAP of interest, which is coupled to protein A/G beads.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against the AKAP and PKA-RI.

-

-

Data Analysis:

-

Compare the amount of PKA-RI that co-immunoprecipitates with the AKAP in the presence and absence of this compound. A decrease in the co-precipitated PKA-RI in the this compound-treated sample indicates disruption of the interaction.

-

Applications in Research and Drug Development

This compound serves as a valuable research tool for:

-

Elucidating the role of anchored PKA-RI in specific signaling pathways: By selectively disrupting the PKA-RI:AKAP interaction, researchers can dissect the contribution of type I PKA to various cellular processes.

-

Validating AKAPs as potential therapeutic targets: The ability to modulate PKA signaling through AKAP disruption opens avenues for exploring therapeutic interventions in diseases where this pathway is dysregulated, such as cardiovascular diseases and cancer.[3]

-

Probing the functional consequences of PKA delocalization: this compound allows for the investigation of how the subcellular localization of PKA-RI influences substrate specificity and signaling outcomes.

Conclusion

This compound is a potent and selective tool for the study of cAMP signaling pathways. Its ability to specifically disrupt the interaction between PKA-RI and AKAPs provides a means to investigate the roles of anchored type I PKA with high precision. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies and to further unravel the complexities of cAMP/PKA signaling.

References

Unveiling Novel Interactors of RI-STAD-2: A Technical Guide to Target Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

RI-STAD-2 is a synthetically constrained, cell-permeable peptide designed as a high-affinity disruptor of the interaction between the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2][3] By mimicking the amphipathic α-helix of AKAPs, this compound selectively binds to the docking/dimerization (D/D) domain of PKA-RI, thereby displacing AKAPs and modulating downstream signaling events.[1][3] While its primary targets are well-established, the full spectrum of its cellular interactors remains to be elucidated. This guide provides a comprehensive technical framework for the discovery and validation of novel targets of this compound, leveraging advanced proteomic and biophysical methodologies. A thorough understanding of both on- and off-target interactions is critical for the therapeutic development of this compound and for its utility as a chemical probe to dissect PKA-RI signaling.

This compound: Mechanism of Action and Known Interactions

This compound is an engineered peptide that offers selective inhibition of PKA type I-AKAP interactions.[3] This selectivity is crucial for dissecting the specific roles of PKA-RI isoforms in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3] The engineered hydrocarbon staple in this compound enhances its helical structure, cell permeability, and stability.

Quantitative Binding Data

The binding affinity of this compound for its primary targets has been quantified, demonstrating its high affinity and selectivity. A summary of the available quantitative data is presented below.

| Target | Binding Affinity (Kd) | Method | Reference |

| PKA-RIα | 6.2 nM | Surface Plasmon Resonance (SPR) | [2] |

| PKA-RIβ | 12.1 nM | Surface Plasmon Resonance (SPR) | [2] |

The PKA-RI Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme. This binding event induces a conformational change, leading to the dissociation and activation of the catalytic subunits. Activated catalytic subunits then phosphorylate a multitude of downstream substrates. AKAPs play a critical role in this pathway by tethering PKA to specific subcellular locations, thereby ensuring the spatiotemporal precision of PKA signaling. This compound disrupts this anchoring, leading to a delocalization of PKA-RI and a potential alteration of substrate phosphorylation.

References

Methodological & Application

Application Notes and Protocols for RI-STAD-2 in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a potent and selective cell-permeable stapled peptide designed to disrupt the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1] By mimicking the alpha-helical binding domain of AKAPs, this compound competitively inhibits the PKA-RI:AKAP interaction, leading to the displacement of PKA type I from its subcellular locations.[1][2][3] This tool allows for the precise investigation of the spatiotemporal dynamics of PKA signaling in live cells, offering valuable insights into cellular processes regulated by anchored PKA type I. These application notes provide detailed protocols for the use of this compound in live-cell imaging and functional assays.

Mechanism of Action

The PKA holoenzyme, a key mediator of cyclic AMP (cAMP) signaling, exists as a tetramer of two regulatory and two catalytic subunits. AKAPs tether PKA to specific subcellular locations, ensuring the precise phosphorylation of downstream targets upon cAMP activation. This compound selectively binds to the docking and dimerization (D/D) domain of PKA-RI subunits, preventing their interaction with AKAPs. This disruption leads to the delocalization of the PKA type I holoenzyme, thereby inhibiting localized substrate phosphorylation.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) for PKA-RIα | 6.2 nM | [4] |

| Binding Affinity (Kd) for PKA-RIβ | 12.1 nM | |

| Cell Permeability | Yes | [4] |

| Recommended Concentration for Live-Cell Imaging (FITC-labeled) | 5 µM | [5] |

| Recommended Incubation Time for Live-Cell Imaging | 6-8 hours | [5] |

| Molecular Weight | 2401.75 g/mol |

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Localization

This protocol describes the use of a fluorescently labeled this compound (e.g., FITC-RI-STAD-2) to visualize its uptake and subcellular distribution in live cells.

Materials:

-

Live cells of interest (e.g., HeLa, MDA-MB-231)

-

Cell culture medium appropriate for the cell line

-

Glass-bottom imaging dishes or chamber slides

-

Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets for the chosen fluorophore

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of this compound Working Solution: Prepare a working solution of fluorescently labeled this compound in pre-warmed cell culture medium. A final concentration of 5 µM is a good starting point.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing fluorescently labeled this compound.

-

Incubation: Incubate the cells for 6-8 hours at 37°C in a humidified incubator with 5% CO2.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove excess peptide from the medium.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope. Use a low laser power to minimize phototoxicity. Acquire images at different z-planes to assess the intracellular localization of the peptide.

Protocol 2: Assessing the Disruption of PKA-RI:AKAP Interaction

This protocol provides a method to determine the efficacy of this compound in disrupting the interaction between PKA-RI and AKAPs in live cells using co-immunoprecipitation.

Materials:

-

Live cells of interest

-

Cell culture medium

-

This compound (unlabeled)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against a specific AKAP or PKA-RI

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary and secondary antibodies for Western blotting (against PKA-RI and the chosen AKAP)

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) or a vehicle control for a specified time (e.g., 12-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysates with an antibody against a specific AKAP or PKA-RI overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.

-

Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against PKA-RI and the immunoprecipitated AKAP (or vice versa). d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Analysis: A decrease in the co-immunoprecipitated protein (e.g., less PKA-RI pulled down with the AKAP antibody) in the this compound treated sample compared to the control indicates disruption of the interaction.

Mandatory Visualization

Caption: PKA signaling pathway and the action of this compound.

Caption: Workflow for live-cell imaging with FITC-RI-STAD-2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeting protein–protein interactions in complexes organized by A kinase anchoring proteins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. PKA-Type I Selective Constrained Peptide Disruptors of AKAP Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for RI-STAD-2: In Vitro Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically constrained, cell-permeable stapled peptide that acts as a selective disruptor of the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2] By mimicking the AKAP binding interface, this compound competitively inhibits the PKA-RI–AKAP interaction, leading to the displacement of PKA type I from its subcellular locations and subsequent inhibition of localized PKA-mediated phosphorylation events.[2] These application notes provide detailed protocols for the in vitro use of this compound to probe the function of anchored PKA type I signaling.

Mechanism of Action

This compound selectively binds to the dimerization/docking (D/D) domain of PKA-RI subunits, preventing their association with the amphipathic helix of AKAPs. This disruption uncouples PKA type I from its specific subcellular microdomains, thereby inhibiting the phosphorylation of local substrates. This targeted approach allows for the investigation of cellular processes regulated by anchored PKA type I without directly inhibiting the catalytic activity of the PKA enzyme.

Quantitative Data Summary

The following tables summarize the binding affinities and recommended concentration ranges for this compound in various in vitro applications.

Table 1: Binding Affinity of this compound for PKA Regulatory Subunits

| PKA Regulatory Subunit | Dissociation Constant (KD) | Reference |

| RIα | 6.2 nM | |

| RIβ | 12.1 nM |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Recommended Concentration | Incubation Time | Cell Lines | Reference |

| Fluorescence Polarization (Binding) | 4 nM (peptide) | 5 minutes | N/A (Purified Protein) | [1] |

| Surface Plasmon Resonance (Competition) | 5 µM | Varies | N/A (Purified Protein) | [1] |

| Cell Permeability (FITC-labeled) | 5 µM | 8 hours | HeLa, MDA-MB-231, PC-3 | [3] |

| Inhibition of PKA Substrate Phosphorylation (Western Blot) | 1 - 10 µM | 2 - 8 hours | MDA-MB-231 | [3] |

| Immunoprecipitation (Pull-down) | 5 µM | 4 - 12 hours | MDA-MB-231 | [3] |

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound peptide (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Nuclease-free water, sterile

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.

-

Based on the peptide's molecular weight (approximately 2401.75 g/mol ), calculate the volume of DMSO required to prepare a 1 mM stock solution.

-

Add the calculated volume of sterile DMSO to the vial.

-

Gently vortex or pipette up and down to ensure the peptide is completely dissolved.

-

For aqueous-based assays, further dilutions can be made in sterile nuclease-free water or the appropriate assay buffer. Note that stapled peptides can be hydrophobic, and it is recommended to prepare aqueous solutions fresh.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the DMSO stock solution at -20°C or -80°C.

Cell Culture and Treatment

Materials:

-

HeLa, MDA-MB-231, or other appropriate cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (1 mM in DMSO)

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

Prepare the desired working concentration of this compound by diluting the stock solution in a complete culture medium. A final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent toxicity.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

For control experiments, treat a parallel set of cells with a medium containing the same concentration of DMSO.

-

Incubate the cells for the desired period (e.g., 2 to 8 hours) before proceeding with downstream analysis.

Assessing Disruption of PKA-RI/AKAP Interaction by Western Blot

This protocol assesses the downstream effects of this compound by monitoring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), at Ser133.

Materials:

-

Treated and control cell lysates

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Stripping buffer (optional, for reprobing)

Procedure:

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Reprobing (Optional):

-

To probe for total CREB or a loading control, the membrane can be stripped using a stripping buffer and then re-blocked and re-probed with the respective primary antibody.

-

Fluorescence Polarization (FP) Assay for Direct Binding

This assay measures the direct binding of fluorescently labeled this compound to purified PKA-RI subunits.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

-

Purified PKA-RIα or RIβ protein

-

FP Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a constant concentration of fluorescently labeled this compound (e.g., 4 nM) in FP Assay Buffer.

-

Prepare a serial dilution of the purified PKA-RI protein in FP Assay Buffer.

-

In a 384-well plate, add the fluorescently labeled this compound to each well.

-

Add the serially diluted PKA-RI protein to the wells. Include wells with only the labeled peptide (no protein) as a control for minimum polarization and wells with a high concentration of an unlabeled competitor to determine maximum polarization.

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the KD by fitting the data to a one-site binding model using appropriate software.

References

Application Notes and Protocols for RI-STAD-2 Peptide Delivery into Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically engineered, cell-permeable "stapled" peptide that serves as a potent and selective disruptor of the protein-protein interaction (PPI) between A-Kinase Anchoring Proteins (AKAPs) and the type I (RI) regulatory subunits of Protein Kinase A (PKA).[1] By mimicking the alpha-helical domain of AKAPs, this compound competitively binds to the dimerization/docking (D/D) domain of PKA-RI, thereby displacing AKAPs and uncoupling the PKA holoenzyme from its specific subcellular locations.[1] This disruption of PKA signaling complexes provides a powerful tool to investigate the spatiotemporal dynamics of PKA-RI signaling pathways and their role in various cellular processes, including cardiovascular disease and cancer.[1] The hydrocarbon staple enhances the peptide's helicity, proteolytic resistance, and cell permeability, making it a valuable probe for cell-based assays.

Mechanism of Action

This compound selectively targets the PKA-RI subunits with high affinity, leaving the PKA-RII isoforms largely unaffected. This selectivity allows for the specific interrogation of type I PKA signaling pathways. Upon entering the cell, this compound binds to the D/D domain of PKA-RI, preventing its interaction with AKAPs. This leads to the delocalization of the PKA-RI holoenzyme and inhibits the phosphorylation of substrates specifically targeted by anchored type I PKA.

Data Presentation

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 2401.75 g/mol | |

| Formula | C109H181N25O35 | |

| Sequence | LXQYAXQLADQIIKEATEK (Modifications: Leu-1 = NH2-PEG3-CH2-CO-Leu, X = (S)-2-(4-pentenyl)alanine, X-2 and X-6 stapled) | |

| Binding Affinity (Kd) for PKA-RIα | 6.2 nM | |

| Binding Affinity (Kd) for PKA-RIβ | 12.1 nM |

Signaling Pathway Disruption by this compound

Caption: this compound competitively inhibits AKAP binding to PKA-RI, leading to delocalization of the PKA holoenzyme and preventing substrate phosphorylation.

Experimental Protocols

Protocol 1: Assessment of this compound Cellular Uptake by Fluorescence Microscopy

This protocol describes how to visualize the cellular uptake of this compound using a fluorescently labeled version of the peptide.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-RI-STAD-2)

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Peptide Incubation: Prepare a working solution of FITC-RI-STAD-2 in complete cell culture medium at the desired concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the peptide-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours) at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular peptide.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters for FITC (or other fluorophore) and DAPI.

Experimental Workflow for Cellular Uptake:

Caption: Workflow for visualizing the cellular uptake of fluorescently labeled this compound.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of PKA-RI:AKAP Interaction

This protocol uses a biotinylated version of this compound to pull down its binding partners and demonstrate the disruption of the native PKA-RI:AKAP complex.

Materials:

-

Biotinylated this compound

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Antibodies: anti-PKA-RIα, anti-PKA-RIIα, and anti-pan-AKAP

-

SDS-PAGE gels and Western blot reagents

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with biotinylated this compound (e.g., 5-10 µM) or a vehicle control for the desired time (e.g., 4-12 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with unconjugated beads/resin for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Pull-down: Add streptavidin-conjugated beads to the lysate and incubate overnight at 4°C with gentle rotation to pull down the biotinylated this compound and its interacting proteins.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PKA-RIα, PKA-RIIα, and an appropriate AKAP. Analyze the results to confirm the specific pull-down of PKA-RIα and the absence of PKA-RIIα and AKAPs.

Logical Relationship for Co-IP Experiment:

Caption: Logical flow and expected outcomes for the Co-IP experiment.

Protocol 3: FRET-Based Assay to Measure Inhibition of Anchored PKA Activity

This protocol utilizes a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter), to measure the effect of this compound on PKA activity at specific subcellular locations.

Materials:

-

Cell line of interest

-

AKAR biosensor plasmid (e.g., PM-AKAR for plasma membrane-targeted PKA activity)

-

Transfection reagent

-

This compound peptide

-

PKA agonist (e.g., Forskolin or Isoproterenol)

-

Live-cell imaging medium

-

Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)

Procedure:

-

Transfection: Transfect the cells with the AKAR biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for biosensor expression.

-

Pre-incubation: Replace the culture medium with live-cell imaging medium and pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control for 1 hour at 37°C.

-

Baseline Imaging: Acquire baseline FRET images of the cells by capturing both CFP and YFP emission upon CFP excitation.

-

Stimulation: Add a PKA agonist (e.g., 50 µM Forskolin) to the medium and continue to acquire FRET images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Data Analysis: Calculate the FRET ratio (YFP/CFP) for each cell over time. A decrease in the FRET ratio upon PKA activation is indicative of PKA activity. Compare the change in FRET ratio between this compound treated and control cells. A diminished FRET response in the presence of this compound indicates the inhibition of anchored PKA activity.

Table 2: Representative Data from a FRET-Based PKA Activity Assay

| Treatment | Baseline FRET Ratio (YFP/CFP) | FRET Ratio after PKA Agonist | % Change in FRET Ratio |

| Vehicle Control | 1.5 ± 0.1 | 1.1 ± 0.08 | -26.7% |

| This compound (5 µM) | 1.5 ± 0.1 | 1.4 ± 0.09 | -6.7% |

Note: The values in this table are hypothetical and for illustrative purposes only. The direction of FRET change may vary depending on the specific AKAR biosensor used.

References

Application Notes and Protocols for RI-STAD-2 in Immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a high-affinity, cell-permeable stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1] By mimicking the alpha-helical AKAP binding domain, this compound competitively inhibits the PKA-RI/AKAP interaction, thereby displacing PKA type I from its subcellular signaling scaffolds.[1] This targeted disruption allows for the specific investigation of AKAP-anchored PKA type I signaling pathways in various cellular processes and disease models.[1]

These application notes provide a comprehensive guide to utilizing this compound in immunoprecipitation (IP) and pull-down assays to study and validate its interaction with PKA-RI and to investigate the disruption of the PKA-RI/AKAP complex.

Mechanism of Action

This compound functions as an AKAP disruptor by selectively binding to the dimerization/docking (D/D) domain of PKA-RI subunits (RIα and RIβ).[1] This high-affinity interaction physically blocks the binding of AKAPs to PKA-RI, leading to the delocalization of the PKA type I holoenzyme from its specific subcellular locations. The consequence is an inhibition of downstream signaling events that are dependent on the precise spatial organization of PKA by AKAPs.

Quantitative Data

The binding affinity and inhibitory constants of this compound are critical parameters for designing and interpreting experiments. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Subunit | Method | Reference |

| Dissociation Constant (KD) | 6.2 nM | PKA-RIα | Surface Plasmon Resonance | |

| Dissociation Constant (KD) | 12.1 nM | PKA-RIβ | Surface Plasmon Resonance |

Experimental Protocols

This section provides detailed protocols for using this compound in immunoprecipitation and pull-down assays.

Protocol 1: Co-Immunoprecipitation to Demonstrate Disruption of the PKA-RI/AKAP Interaction

This protocol is designed to demonstrate that this compound can disrupt the interaction between PKA-RI and a known AKAP interaction partner in a cellular context.

Materials:

-

Cells expressing endogenous or overexpressed PKA-RI and an AKAP of interest

-

This compound (and a scrambled peptide control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the AKAP of interest for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Antibodies for Western blotting: anti-PKA-RI and anti-AKAP

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or a scrambled control peptide for a specified time (e.g., 4-12 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with the anti-AKAP antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

Resuspend the beads in elution buffer and boil for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against PKA-RI and the AKAP.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Expected Results:

A decrease in the amount of PKA-RI co-immunoprecipitated with the AKAP in cells treated with this compound compared to control cells, indicating the disruption of their interaction.

Protocol 2: Biotinylated this compound Pull-Down Assay

This protocol is used to directly demonstrate the interaction between this compound and PKA-RI in a cellular lysate. A biotinylated version of this compound is required.

Materials:

-

Cells expressing endogenous or overexpressed PKA-RI

-

Biotinylated this compound (and a biotinylated scrambled peptide control)

-

Cell lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Antibody for Western blotting: anti-PKA-RI

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with biotinylated this compound (e.g., 5 µM) or a biotinylated scrambled control peptide for the desired time (e.g., 1-4 hours).[2]

-

Lyse the cells as described in Protocol 1.

-

-

Pull-Down:

-

Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to pull down the biotinylated peptide and any bound proteins.

-

-

Washing:

-

Pellet the beads.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

Elute the bound proteins as described in Protocol 1.

-

Analyze the eluate by Western blotting using an anti-PKA-RI antibody.

-

Expected Results:

The detection of PKA-RI in the pull-down from cells treated with biotinylated this compound, but not in the control (biotinylated scrambled peptide), confirming a direct interaction.

Data Presentation

The results from immunoprecipitation experiments can be quantified by densitometry of the Western blot bands. The data should be presented in a clear and organized manner to allow for easy comparison.

Table 2: Example of Semi-Quantitative Analysis of PKA-RI/AKAP Interaction Disruption

| Treatment | PKA-RI in IP (Arbitrary Units) | AKAP in IP (Arbitrary Units) | Normalized PKA-RI/AKAP Ratio | % Disruption |

| Vehicle Control | 1000 | 1200 | 0.83 | 0% |

| Scrambled Peptide | 980 | 1180 | 0.83 | 0% |

| This compound (1 µM) | 650 | 1190 | 0.55 | 34% |

| This compound (5 µM) | 320 | 1210 | 0.26 | 69% |

| This compound (10 µM) | 150 | 1195 | 0.13 | 84% |

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High Background | Insufficient washing, non-specific antibody binding, or peptide aggregation. | Increase the number of washes, use a pre-clearing step, include an isotype control antibody, and ensure the peptide is fully solubilized. |

| No or Weak Signal | Inefficient immunoprecipitation, low protein expression, or ineffective peptide treatment. | Optimize antibody concentration and incubation time, confirm protein expression in the input, and try a higher concentration or longer incubation time for this compound. |

| Inconsistent Results | Variability in cell culture, lysis, or washing steps. | Standardize all experimental procedures, use fresh buffers, and perform replicates. |

Conclusion

This compound is a powerful and selective tool for investigating the role of AKAP-anchored PKA type I signaling. The protocols outlined in these application notes provide a framework for utilizing this compound in immunoprecipitation and pull-down assays to validate its mechanism of action and to explore its effects on specific protein-protein interactions within the PKA signaling pathway. Careful experimental design, including appropriate controls and quantitative analysis, will yield robust and reproducible data for advancing research in this area.

References

Application Notes and Protocols for RI-STAD-2 in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-STAD-2 is a synthetically engineered, cell-permeable, and high-affinity stapled peptide that functions as a selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1] By mimicking the alpha-helical domain of AKAPs that binds to the dimerization and docking (D/D) domain of PKA-RI, this compound effectively displaces PKA-RI from its anchored locations within the cell.[1] This targeted disruption allows for the precise investigation of the spatiotemporal regulation of PKA signaling, making this compound a valuable tool for studying cellular processes where localized PKA activity is crucial, such as in cardiovascular disease and cancer.[1] These application notes provide detailed protocols for utilizing this compound in immunofluorescence (IF) staining to visualize its effects on PKA localization and downstream signaling events.

Mechanism of Action

The specificity of cellular signaling is often maintained by scaffolding proteins that organize signaling components into discrete complexes at specific subcellular locations. AKAPs are a family of scaffolding proteins that tether PKA to various cellular structures, thereby ensuring that PKA-mediated phosphorylation of substrates occurs at the right place and time.[2][3] The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released to phosphorylate their targets. There are two major isoforms of the PKA regulatory subunits, RI and RII. This compound is designed to selectively interfere with the AKAP-PKA-RI interaction.[4]

Diagram of this compound Mechanism of Action

Caption: this compound competitively inhibits the AKAP-PKA-RI interaction, leading to delocalization of PKA.

Quantitative Data

The binding affinity of this compound for the alpha and beta isoforms of the PKA type I regulatory subunit (PKA-RIα and PKA-RIβ) has been determined through fluorescence polarization assays. The dissociation constants (KD) are summarized in the table below.

| Target Subunit | Dissociation Constant (KD) |

| PKA-RIα | 6.2 nM |

| PKA-RIβ | 12.1 nM |

Table 1: Binding affinities of this compound for PKA-RI isoforms.

Experimental Protocols

The following protocols provide a general framework for using this compound in immunofluorescence experiments. Optimization of parameters such as cell type, this compound concentration, and incubation time may be required.

Protocol 1: Immunofluorescence Staining of PKA-RI Subunit Relocalization

This protocol is designed to visualize the displacement of the PKA-RI subunit from its anchored locations following treatment with this compound.

Materials:

-

Cells cultured on glass coverslips or chamber slides

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against PKA-RIα or PKA-RIβ

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Dilute this compound in complete cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended).

-

Incubate cells with the this compound-containing medium for a specified time (e.g., 2-8 hours). Include a vehicle-only control.

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody against PKA-RI in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[6]

-

-

Counterstaining and Mounting:

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Compare the subcellular localization of the PKA-RI subunit in this compound-treated cells versus control cells.

-

Diagram of Immunofluorescence Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]